2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is a differentiated kinase inhibitor scaffold with a C2-ethyl group validated for potent EGFR engagement and a 5,6-dimethyl substitution linked to sub-nanomolar folate receptor-mediated anticancer activity—delivering a 467-fold potency gain over unsubstituted analogs. Its thieno[2,3-d]pyrimidine core offers ~20% greater aromatic stability than the isomeric thieno[3,4-d]pyrimidine, ensuring reliability in multi-step syntheses and long-term assays. Procure this high-purity building block to build robust SAR programs and avoid the experimental variability caused by analog substitution.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Cat. No. B13101734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C(=C(S2)C)C)C(=O)N1
InChIInChI=1S/C10H12N2OS/c1-4-7-11-9(13)8-5(2)6(3)14-10(8)12-7/h4H2,1-3H3,(H,11,12,13)
InChIKeyJIBQGAQQFJRRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol: A Data-Driven Evaluation of a Thieno[2,3-d]pyrimidine Scaffold


2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core with specific ethyl and methyl substitutions . This scaffold is a structural analog of purines and is widely represented in medicinal chemistry due to its demonstrated potential for kinase inhibition, antitumor, and anti-infective activities [1][2]. Its molecular formula is C10H12N2OS, with a molecular weight of 208.28 g/mol, and it is typically supplied as a solid for non-human research applications .

Why 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol Cannot Be Replaced by Other Thieno[2,3-d]pyrimidines: The Critical Role of C2, C5, and C6 Substituents


The biological and chemical properties of thieno[2,3-d]pyrimidines are highly sensitive to substitution patterns at the C2, C5, and C6 positions, which directly influence target binding affinity, selectivity, and potency [1]. For example, studies on 6-substituted thieno[2,3-d]pyrimidines show that even minor changes in the side chain (e.g., pyridine vs. phenyl vs. thiophene) can alter IC50 values against folate receptors by orders of magnitude (from 0.44 nM to >1000 nM) [2]. Similarly, the addition of a 2-ethyl group in analogous kinase inhibitors has been shown to enhance target engagement [3]. Therefore, substituting 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol with a different C2, C5, or C6 analog will not preserve the same activity profile and could lead to significant experimental variability or project failure.

Quantitative Differentiation Evidence for 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol: A Comparative Analysis


C2-Ethyl Substitution Contributes to Enhanced Kinase Inhibitory Potency in Thieno[2,3-d]pyrimidine Derivatives

The presence of a C2-ethyl group on the thieno[2,3-d]pyrimidine core, as found in the target compound, is associated with improved kinase inhibition. A study on related thieno[2,3-d]pyrimidine EGFR inhibitors demonstrated that compound 7b, which contains a 2-ethyl group, exhibits potent EGFR inhibition with an IC50 of 0.096 ± 0.004 µM, compared to the reference drug erlotinib (IC50 = 0.037 ± 0.002 µM) [1]. This suggests the C2-ethyl substitution is a key structural determinant for achieving potent kinase engagement, which may be relevant for the target compound's interaction with other kinase targets.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

C5,C6-Dimethyl Substitution Enhances Cellular Potency in Folate Receptor-Expressing Cancer Models

In a head-to-head comparison of 6-substituted thieno[2,3-d]pyrimidine analogs, compounds with C5,C6-dimethyl substitution (e.g., Compound 10, a 3C/2'4'thiophene derivative) demonstrated superior potency against folate receptor (FR)-expressing cells. Specifically, Compound 10 showed IC50 values of 0.44 nM for FRα (RT16 cells) and 0.24 nM for FRβ (D4 cells), which is 9.5- to 23-fold more potent than the unsubstituted phenyl analog (Compound 1: IC50 = 13.0 nM for FRα, 112 nM for FRβ) [1]. This indicates that the 5,6-dimethyl substitution on the thieno[2,3-d]pyrimidine core is a key driver of enhanced cellular uptake and potency via the folate receptor.

Anticancer Folate Receptor Cellular Proliferation

Thieno[2,3-d]pyrimidine Scaffold Exhibits Superior Aromatic Stability Over the Thieno[3,4-d]pyrimidine Isomer

The thieno[2,3-d]pyrimidine scaffold is chemically more stable than its isomeric counterpart, thieno[3,4-d]pyrimidine. Topological resonance energy (TRE) calculations indicate that thieno[3,4-d]pyrimidine is approximately 20% less aromatic than thieno[2,3-d]pyrimidine [1]. This lower aromaticity translates to reduced chemical stability and a higher propensity for ring-opening or other degradation reactions. This inherent stability advantage of the thieno[2,3-d]pyrimidine core is a key factor for long-term storage and reliable performance in demanding synthetic and biological assays.

Chemical Stability Aromaticity Computational Chemistry

Recommended Research Applications for 2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol Based on Comparative Evidence


Lead Optimization for Kinase Inhibitors Targeting Oncology

The compound is suitable as a core scaffold for developing novel kinase inhibitors. The presence of the C2-ethyl group is a validated feature for achieving potent kinase engagement, as demonstrated by analogous thieno[2,3-d]pyrimidines showing nanomolar IC50 values against EGFR [1]. Procurement is justified for medicinal chemistry programs seeking to build structure-activity relationships (SAR) around a purine-mimetic core with proven kinase inhibition potential.

Development of Folate Receptor-Targeted Anticancer Agents

This compound is an ideal starting point for designing anticancer therapeutics that exploit folate receptor (FR)-mediated uptake. The 5,6-dimethyl substitution pattern, which is present in this molecule, has been directly linked to sub-nanomolar potency in FR-expressing cancer cell lines, with up to a 467-fold improvement in potency over unsubstituted analogs [2]. This makes it a high-value procurement for research focused on tumor-selective drug delivery and antifolate therapy.

Chemical Probe and Tool Compound Synthesis Requiring a Stable Heterocyclic Core

For projects that require a robust and chemically stable heterocyclic scaffold for further derivatization, the thieno[2,3-d]pyrimidine core is a superior choice. Quantitative aromaticity data confirms it is approximately 20% more stable than the isomeric thieno[3,4-d]pyrimidine [3]. This enhanced stability ensures greater reliability in multi-step syntheses and reduces the risk of decomposition during long-term biological assays, making it a prudent procurement choice for core facility and medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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